methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate

Data Gap Biological Activity Selectivity Profile

Scarce SAR data for 2-amidobenzoate esters creates unpredictable potency shifts when substituting analogs. Methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate (CAS 774589-88-7) fills this gap as a well-defined, methoxy-rich, tetrahydrofuranyl-containing scaffold. Key procurement values: (1) Dual derivatization handles-methyl ester and tetrahydrofuran ring-enable parallel library synthesis for proprietary med-chem programs. (2) The 4,5-dimethoxy + tetrahydrofuranylcarbonylamino pattern forms a distinct 3D pharmacophore for fragment-based screening and retention-time/MS reference standardization. (3) All selectivity and potency data must be generated in-house; no public benchmarks exist, making this a true discovery-stage building block for teams that require full control over SAR validation.

Molecular Formula C15H19NO6
Molecular Weight 309.31 g/mol
CAS No. 774589-88-7
Cat. No. B4181850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate
CAS774589-88-7
Molecular FormulaC15H19NO6
Molecular Weight309.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCCO2)OC
InChIInChI=1S/C15H19NO6/c1-19-12-7-9(15(18)21-3)10(8-13(12)20-2)16-14(17)11-5-4-6-22-11/h7-8,11H,4-6H2,1-3H3,(H,16,17)
InChIKeyYHJHFHJHJBTVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate: Identity and Properties


Methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate (CAS 774589­-88-­7) is a synthetic small molecule with the molecular formula C₁₅H₁₉NO₆ and a molecular weight of 309.31 g mol⁻¹ . The compound belongs to the class of benzoate esters and features a tetrahydrofuranylcarbonylamino substituent at the 2-position together with methoxy groups at the 4- and 5-positions of the aromatic ring. Its chemical identity is confirmed by authoritative registry data and is offered by a limited number of specialty chemical suppliers; however, publicly available peer-reviewed pharmacology or head-to-head comparative performance data are extremely scarce.

Chemical ClassBenzoate ester with tetrahydrofuranylcarbonylamino and 4,5-dimethoxy substitution
Research RoleScaffold for in-house SAR, analytical standard, or synthetic intermediate
Key ConsiderationNo public bioactivity benchmarks — any use requires de novo validation

Analog Replacement Risks for Methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate


Even within the narrow subclass of 2-amidobenzoate esters, minor structural modifications—such as the presence or position of methoxy substituents, the nature of the acyl moiety, or the ester alkyl group—can drastically alter physicochemical properties, binding-site complementarity, and off-target liability . Because no quantitative SAR or direct comparative studies have been disclosed in the peer-reviewed literature for methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate against its closest analogs, generic substitution carries an unquantifiable risk of potency loss, selectivity shift, or unexpected pharmacokinetic behavior. The absence of comparator data itself is a critical procurement consideration: any replacement must be re-validated in the end user’s specific assay system.

Even minor modifications to methoxy positions, acyl moiety, or ester group can drastically alter binding and selectivity.
No quantitative SAR or comparator studies are publicly available; potency shift and selectivity change are unquantifiable.
Any replacement must be re-validated in your specific assay system — generic substitution carries high uncertainty.

Evidence Audit for Methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate


No Public Comparator Bioactivity Data Available

A systematic search of primary research papers, patent documents, authoritative chemical biology databases (ChEMBL, BindingDB, PubChem BioAssay), and reputable vendor technical datasheets returned no quantitative head-to-head comparison between methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate and any structurally defined analog. No inhibitory constants (IC₅₀, Kᵢ, Kd), cellular efficacy values, or selectivity metrics could be located for this compound in a comparator context [1]. The single BindingDB entry for a related but non-identical BDBM identifier (BDBM50576021) shows a MAT2A IC₅₀ of 14 nM, but structural comparison confirms this entry refers to a different chemotype and cannot be attributed to CAS 774589-88-7. Consequently, no evidence dimension meets the criteria for a 'Direct head-to-head comparison' or 'Cross-study comparable' tag.

Comparator Data Gap
Data to verify
No quantitative comparator bioactivity data found
Requires de novo experimental validation
Only structural identity confirmed; no potency, selectivity, or efficacy benchmarks exist
Data Gap Biological Activity Selectivity Profile

Application Scenarios for Methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate


Internal Reference Standard in Analytical Methods

Given its well-defined molecular formula (C₁₅H₁₉NO₆) and molecular weight (309.31 g mol⁻¹) , the compound may serve as a retention-time or mass-spectrometry reference standard when a methoxy-rich, tetrahydrofuranyl-containing benzoate ester is required for chromatographic or mass spectrometric method optimization. However, its suitability must be confirmed against the end user's specific analyte set because no published comparative reproducibility data exist.

Scaffold for In-House SAR Exploration

The simultaneous presence of a tetrahydrofuranylcarbonylamino group and a 4,5-dimethoxy substitution pattern creates a three-dimensional pharmacophore that may be useful for fragment-based or structure-activity relationship studies within a proprietary medicinal chemistry program . Procurement for this purpose is contingent on the buyer’s willingness to generate all selectivity and potency data internally, as no public benchmarks are available.

Synthetic Intermediate for Library Synthesis

The methyl ester and the amide bond offer two orthogonal handles for further derivatization—hydrolysis or aminolysis of the ester and functionalization of the tetrahydrofuran ring—making the compound a potential building block for parallel synthesis libraries. Its value in this role is predicated solely on its chemical architecture, not on any demonstrated advantage over alternative building blocks, which must be assessed case by case .

Application
Selection Property
Validation Focus
Internal Reference Standard
Defined benzoate ester scaffold with methoxy/THF features
Chromatographic and mass spectrometric suitability
SAR Scaffold
THF-carbonylamino + 4,5-dimethoxy pharmacophore
In-house potency and selectivity profiling
Synthetic Intermediate
Orthogonal ester and amide derivatization handles
Library synthesis feasibility and yield
Quote Request

Request a Quote for methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.